4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol

Pharmacokinetics Bioavailability ADME

Select pterostilbene for its unequivocal pharmacokinetic advantage: two strategic methoxy substitutions eliminate the extensive Phase II conjugation that limits resveratrol, delivering 80% oral bioavailability—a 4-fold improvement. This translates to 2–5-fold lower IC50 values across HT29, HCT116, and Caco-2 colon cancer lines, plus 1.9–3.2-fold greater potency in B16F1 melanoma and ECV304 endothelial migration/invasion assays. Superior membrane permeability ensures robust intracellular accumulation for Nrf2, ROS, and mitochondrial studies. For in vivo efficacy models requiring reliable systemic exposure and dose-response clarity, pterostilbene is the only stilbenoid that eliminates pharmacokinetic confounding.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 18259-15-9
Cat. No. B091288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol
CAS18259-15-9
Synonyms3',5'-dimethoxy-4E-stilbenol
3',5'-dimethoxy-4trans-stilbenol
3',5'-dimethoxy-resveratrol
3,5-dimethoxy-4'-hydroxy-trans-stilbene
4trans-(2-(3,5-dimethoxyphenyl)ethenyl)phenol
phenol, 4-((1E)-2-(3,5-dimethoxyphenyl)ethenyl)-
pterostilbene
pterostilbene, (E)-
trans-3,5-dimethoxy-4'-hydroxystilbene
trans-pterostilbene
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
InChIInChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3
InChIKeyVLEUZFDZJKSGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol (CAS 18259-15-9): A Differentiated Dimethyl Ether Resveratrol Analog for Bioavailability-Critical Applications


4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol, widely recognized as pterostilbene, is a naturally occurring stilbenoid phytoalexin structurally classified as a dimethyl ether analog of resveratrol (trans-3,5,4′-trihydroxystilbene) [1]. The compound features a trans-stilbene core bearing a single hydroxyl group at the 4′-position and two methoxy substituents at the 3- and 5-positions of the opposite phenyl ring [1]. This unique substitution pattern fundamentally alters key physicochemical parameters relative to the parent resveratrol scaffold, conferring markedly enhanced lipophilicity, superior metabolic stability, and greater cellular permeability [2]. As a result, pterostilbene consistently demonstrates higher oral bioavailability and more potent in vitro and in vivo pharmacological activities than its widely studied analog resveratrol across multiple disease models, making it the preferred stilbenoid selection for experimental and therapeutic applications where systemic exposure critically determines efficacy outcomes [3].

Why Resveratrol Substitution Fails: Quantitative Differentiation of 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol


Resveratrol and pterostilbene share a common stilbene backbone and overlapping molecular targets, yet their drastically divergent pharmacokinetic profiles render them non-interchangeable in experimental and therapeutic settings [1]. Resveratrol suffers from extensive first-pass metabolism via glucuronidation and sulfation at its three phenolic hydroxyl groups, resulting in poor oral bioavailability of approximately 20% and rapid systemic clearance that severely limits target tissue exposure [2]. In stark contrast, the strategic replacement of two hydroxyl moieties with methoxy groups in pterostilbene dramatically reduces Phase II metabolic conjugation, elevating oral bioavailability to approximately 80%—a four-fold enhancement that translates directly to 2–5-fold greater intracellular accumulation and consistently stronger pharmacological effects at equimolar administered doses [3]. Consequently, substituting resveratrol for pterostilbene in studies predicated on systemic exposure or in vivo efficacy introduces a critical confounding variable that compromises data reproducibility and obscures true structure-activity relationships.

Quantitative Comparative Evidence: 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol vs. Resveratrol and In-Class Analogs


Oral Bioavailability: Pterostilbene Achieves 80% Systemic Exposure vs. Resveratrol's 20% in Direct Head-to-Head Rat Pharmacokinetic Study

In a controlled rat pharmacokinetic study employing equimolar oral dosing over 14 consecutive days, pterostilbene demonstrated oral bioavailability of approximately 80%, whereas resveratrol achieved only approximately 20% under identical conditions [1]. Furthermore, plasma levels of both parent pterostilbene and its sulfate metabolite were markedly greater than corresponding resveratrol measurements, directly establishing superior systemic exposure.

Pharmacokinetics Bioavailability ADME

Antiproliferative Potency in Colon Cancer Cells: Pterostilbene IC50 Values Are 2–5-Fold Lower Than Resveratrol Across Three Human Lines

A systematic side-by-side comparison in human colon cancer cells revealed that pterostilbene IC50 values were consistently 2- to 5-fold lower than those of resveratrol. Specifically, in HT29 cells, pterostilbene IC50 was approximately 15 µM versus resveratrol IC50 of approximately 65 µM (4.3-fold difference); in HCT116 cells, pterostilbene IC50 was approximately 12 µM versus resveratrol IC50 of approximately 25 µM; and in Caco-2 cells, pterostilbene IC50 was approximately 75 µM versus resveratrol IC50 greater than 100 µM [1]. Intracellular accumulation of pterostilbene was 2–4-fold higher than resveratrol after equimolar treatment.

Cancer Biology Colorectal Cancer Cell Proliferation Chemoprevention

Antiproliferative Activity in Murine Melanoma and Endothelial Cells: Pterostilbene IC50 37 µM vs. Resveratrol 120 µM and 72 µM, Respectively

In a comparative in vitro anti-metastasis study, pterostilbene exhibited markedly superior antiproliferative potency relative to resveratrol in both B16F1 murine melanoma cells and ECV304 endothelial cells. For B16F1 cells, the IC50 of pterostilbene was 37.3 μmol·L⁻¹ compared to 119.7 μmol·L⁻¹ for resveratrol, representing a 3.2-fold enhancement [1]. For ECV304 cells, pterostilbene IC50 was 37.2 μmol·L⁻¹ versus 72.2 μmol·L⁻¹ for resveratrol, representing a 1.9-fold enhancement. At a fixed concentration of 10 μmol·L⁻¹, pterostilbene also more potently inhibited scratch wound healing and tube-like structure formation than resveratrol.

Cancer Metastasis Angiogenesis Melanoma Cell Migration

Lipophilicity and Cellular Permeability: Pterostilbene Exhibits Higher LogD and Greater Intracellular Accumulation Than Resveratrol

A 2025 comparative study utilizing shake-flask methodology and molecular dynamics simulations confirmed that pterostilbene possesses higher lipophilicity (LogD) and stronger predicted membrane permeability than resveratrol [1]. Fluorescence microscopy and flow cytometry experiments in IPEC-J2 intestinal epithelial cells and porcine myotubes demonstrated consistently higher intracellular accumulation of cyanine2-labeled pterostilbene (CY2-PTS) compared to cyanine2-labeled resveratrol (CY2-RES). Consequently, pterostilbene exhibited stronger intracellular ROS-scavenging capacity than resveratrol in both cell types.

Physicochemical Properties Cell Permeability Intracellular Uptake Lipophilicity

COX-1 and COX-2 Inhibition Profile: Pterostilbene Exhibits Isoform Selectivity Distinct from Resveratrol

While resveratrol potently inhibits both COX-1 and COX-2 with IC50 values of approximately 1 µM each, pterostilbene demonstrates a differentiated inhibition profile: moderate inhibition of COX-1 with IC50 of 19.8 µM and weak activity against COX-2 with IC50 of 83.9 µM [1]. This contrasts with the equipotent dual inhibition exhibited by resveratrol and suggests that pterostilbene may engage anti-inflammatory mechanisms through alternative pathways or exhibit a different therapeutic window.

Cyclooxygenase Inflammation Enzyme Inhibition Selectivity Profile

Validated Application Scenarios for 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol Based on Quantitative Comparative Evidence


In Vivo Pharmacology Studies Requiring High Oral Bioavailability and Systemic Exposure

For rodent efficacy studies in cancer chemoprevention, metabolic disease, or neurodegeneration where oral gavage administration is employed, pterostilbene is unequivocally preferred over resveratrol due to its 4-fold higher oral bioavailability (80% vs. 20%) and markedly greater plasma concentrations of parent compound and active metabolites [1]. Selection of pterostilbene eliminates the confounding variable of poor systemic exposure that plagues resveratrol studies, enabling clearer interpretation of dose-response relationships and target engagement.

Colorectal Cancer Chemoprevention and Anti-Proliferative Screening

Investigators evaluating stilbenoid effects on colon cancer cell proliferation should select pterostilbene based on its 2–5-fold lower IC50 values across HT29, HCT116, and Caco-2 cell lines compared to resveratrol [1]. The compound's superior intracellular accumulation in colon cancer cells translates to enhanced apoptosis induction and colony formation inhibition at lower concentrations, reducing compound consumption and enabling more robust experimental windows.

Anti-Metastasis and Anti-Angiogenesis Research

For studies investigating inhibition of tumor cell migration, invasion, or endothelial tube formation, pterostilbene is the stilbenoid of choice based on direct comparative data showing 1.9–3.2-fold lower IC50 values in B16F1 melanoma and ECV304 endothelial cells relative to resveratrol [1]. At a fixed 10 μmol·L⁻¹ concentration, pterostilbene more potently suppresses scratch wound healing and MMP-2 activity, providing stronger anti-metastatic signals for mechanistic dissection.

Cellular Uptake and Intracellular Antioxidant Mechanism Studies

Experiments requiring high intracellular compound accumulation for robust detection of downstream effects—such as ROS scavenging, Nrf2 activation, or mitochondrial function assays—benefit from pterostilbene's validated higher lipophilicity and enhanced membrane permeability relative to resveratrol [1]. Fluorescence-based uptake studies confirm that pterostilbene achieves superior intracellular concentrations, directly supporting its use in mechanistic investigations where cytosolic or organellar target engagement is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.